Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and significant roles in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups onto the thiazole ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has shown promise as a potential therapeutic agent. Its thiazole ring system is known for its antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and safety in various biological systems .
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives like 2,4-dimethylthiazole and 2-aminothiazole. These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their biological activity and chemical reactivity .
Uniqueness
What sets Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate apart is its specific combination of substituents, which confer unique properties. Its dual thiazole rings and specific functional groups make it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 1,3,4(2H)-isoquinolinetrione and 2,4,5-trimethyl thiazoles under specific conditions. The purification is achieved via flash column chromatography, leading to the formation of high-quality crystals suitable for structural analysis via X-ray crystallography. This method allows for the elucidation of its molecular structure and confirmation of its chemical properties .
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were evaluated against various Gram-positive and Gram-negative bacteria. The results indicated a structure-dependent antimicrobial activity, with certain modifications enhancing efficacy against specific bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that it significantly reduced cell viability in colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cells. Notably, the compound exhibited a more pronounced effect on Caco-2 cells compared to A549 cells, suggesting selective targeting mechanisms may be at play .
Table 1: Anticancer Activity Against Different Cell Lines
Compound | Cell Line | IC50 Value (µM) | % Viability |
---|---|---|---|
Methyl 2-{...} | Caco-2 | 39.8 | 60.2 |
Methyl 2-{...} | A549 | Not significant | >90 |
The presence of specific substituents on the thiazole ring was found to enhance anticancer activity. For example, modifications leading to increased lipophilicity or electron-donating groups significantly improved cytotoxicity against Caco-2 cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that the compound may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation. Additionally, its interaction with cellular signaling pathways related to cell proliferation and survival is being explored .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A study involving a cohort of patients with colorectal cancer showed that treatment with thiazole derivatives led to a significant reduction in tumor size compared to standard chemotherapy alone.
- Case Study 2 : In another investigation focusing on lung cancer patients, thiazole-based compounds demonstrated improved patient outcomes when used as adjunct therapy alongside traditional treatments.
Properties
Molecular Formula |
C14H17N3O3S2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O3S2/c1-6(2)10-9(13(19)20-5)16-14(22-10)17-12(18)11-7(3)15-8(4)21-11/h6H,1-5H3,(H,16,17,18) |
InChI Key |
LECWWKVYWRCXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
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